NUC-7738

Cancer Cytotoxicity Nucleoside Analog

NUC-7738 is the sole clinically validated ProTide prodrug of cordycepin, engineered to bypass ADA degradation, hENT1 dependence, and ADK activation. Unlike the parent compound, it ensures consistent intracellular delivery of the active metabolite 3'-dATP, yielding reproducible IC50 values in low micromolar ranges across cancer cell lines. Ideal for studies of nucleoside analog resistance and immune checkpoint inhibitor combinations, with Phase I/II clinical validation.

Molecular Formula C26H29N6O7P
Molecular Weight 568.5 g/mol
Cat. No. B10854762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNUC-7738
Molecular FormulaC26H29N6O7P
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5
InChIInChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29)/t17-,20-,21-,25+,40?/m0/s1
InChIKeyUDLWWGQHMQIYCV-FELPLCCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready: Benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate (NUC-7738) as a Cordycepin ProTide for Advanced Cancer Research


Benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate (CAS 2348493-39-8, also known as NUC-7738 or Fosdesdenosine sipalabenamide) is an aryloxy phosphoramidate prodrug of 3'-deoxyadenosine (cordycepin) [1]. This compound is a member of the ProTide class, designed to bypass the pharmacokinetic limitations of its parent nucleoside [2]. It is currently under investigation in a Phase I/II clinical trial (NuTide:701, NCT03829254) for the treatment of advanced solid tumors and lymphoma [3].

Why Cordycepin or Generic 3'-dA Analogs Cannot Replace Benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate in Drug Development


Substituting benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate (NUC-7738) with its parent compound cordycepin (3'-deoxyadenosine) or other generic 3'-dA analogs is not scientifically valid due to fundamental differences in their pharmacokinetic and pharmacodynamic profiles. Cordycepin is rapidly deaminated and inactivated by adenosine deaminase (ADA) in vivo, exhibits poor cellular uptake due to its reliance on the human equilibrative nucleoside transporter (hENT1), and requires phosphorylation by adenosine kinase (ADK) for activation [1]. These limitations have historically prevented cordycepin's successful clinical development despite its potent in vitro anticancer activity [2]. NUC-7738's phosphoramidate ProTide modification was specifically engineered to overcome these three resistance mechanisms, as quantified in the evidence below.

Quantitative Differentiation: Head-to-Head Evidence for Benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate vs. Cordycepin


Up to 185-Fold Increase in Anticancer Potency vs. Parent Cordycepin Across Multiple Cancer Cell Lines

In a direct comparative study, NUC-7738 demonstrated up to 185-fold greater anticancer potency than its parent compound 3'-deoxyadenosine (3'-dA, cordycepin) across a variety of cancer cell lines [1]. IC50 values for NUC-7738 were in the low micromolar range (<10 μM), whereas 3'-dA required substantially higher concentrations to achieve comparable cytotoxicity [2].

Cancer Cytotoxicity Nucleoside Analog

Complete Bypass of ADA-Mediated Deamination: NUC-7738 Is Not a Substrate for Adenosine Deaminase

In contrast to 3'-deoxyadenosine (cordycepin), which is rapidly degraded by the circulating enzyme adenosine deaminase (ADA) in vivo [1], NUC-7738 is not a substrate for ADA [2]. Chemical perturbation studies using the ADA antagonist EHNA demonstrated that while the activity of 3'-dA is markedly affected by ADA inhibition, the activity of NUC-7738 remains independent of ADA function [3].

Metabolic Stability Enzymatic Degradation Prodrug

hENT1-Independent Cellular Uptake: Overcoming Nucleoside Transporter-Mediated Resistance

Gene trap experiments identified hENT1 (human equilibrative nucleoside transporter 1) as one of the highest enriched genes for 3'-dA activity, whereas no enrichment for hENT1 was observed for NUC-7738 [1]. Chemical perturbation studies with the hENT1 antagonist NBTI confirmed that while 3'-dA activity is dependent on hENT1-mediated transport, NUC-7738 activity is independent of this transporter [2].

Cellular Uptake Drug Resistance Nucleoside Transporter

Adenosine Kinase-Independent Activation: Direct Intracellular Release of 3'-dAMP

Gene trap screens revealed that adenosine kinase (ADK) is among the highest enriched genes for 3'-dA activity, indicating that 3'-dA relies heavily on ADK for its intracellular phosphorylation to the active metabolite 3'-dATP [1]. In contrast, no enrichment for ADK was observed for NUC-7738 [1]. Chemical perturbation studies with the ADK inhibitor A134974 confirmed that NUC-7738 activity is independent of adenosine kinase [2].

Prodrug Activation Kinase-Independent Drug Resistance

Advanced Clinical-Stage Development with Demonstrated Tolerability and Activity Signals

Unlike cordycepin, which has not successfully progressed beyond preclinical studies due to ADA-mediated degradation and poor bioavailability [1], NUC-7738 is currently in the Phase II portion of a Phase I/II clinical trial (NuTide:701, NCT03829254) in patients with advanced solid tumors and lymphoma [2]. Preliminary clinical data indicate a favorable safety profile and promising anti-tumor activity signals, including meaningful tumor volume reduction and prolonged progression-free survival in PD-1 inhibitor-refractory metastatic melanoma patients [3].

Clinical Trial Phase I/II Translational Research

Synergistic Enhancement of PD-1 Inhibitor Efficacy in Patient-Derived Organoid Models

In co-culture experiments using patient-derived organoids (PDOs) from ten patients with renal cell carcinoma (RCC) and autologous tumor-infiltrating lymphocytes (TILs), NUC-7738 enhanced the effectiveness of PD-1 inhibitors, resulting in increased tumor cell killing compared to PD-1 inhibition alone [1]. This synergistic effect is attributed to NUC-7738's mechanism of disrupting RNA polyadenylation, which alters mRNA half-life and expression of immune regulatory proteins [2].

Immuno-Oncology Combination Therapy Patient-Derived Organoids

Research and Procurement Application Scenarios for Benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate (NUC-7738)


Oncology Preclinical Research Requiring a Metabolically Stable Cordycepin Analog

For in vitro and in vivo cancer studies where cordycepin's rapid ADA-mediated degradation and poor cellular uptake would confound results, NUC-7738 provides a metabolically stable alternative. The compound's resistance to ADA deamination and hENT1-independent uptake [1] [2] ensures consistent intracellular delivery of the active metabolite 3'-dATP, enabling reproducible dose-response relationships and mechanistic studies that would be impossible with cordycepin. IC50 values in the low micromolar range across solid and hematological cancer cell lines support its use in standard cytotoxicity screening workflows [3].

Nucleoside Analog Resistance Mechanism Studies

NUC-7738 serves as an ideal tool compound for investigating resistance mechanisms to nucleoside analog therapies. Its demonstrated independence from hENT1 transport, adenosine kinase activation, and ADA degradation [1] [2] allows researchers to isolate the contribution of these specific resistance pathways to drug efficacy. Comparative studies between NUC-7738 and cordycepin can delineate which resistance mechanisms predominate in specific cancer types, informing rational combination strategies and patient stratification approaches. The availability of genome-wide gene trap screening data [3] further supports mechanistic interrogation.

Immuno-Oncology Combination Therapy Development

For research programs investigating combination strategies with immune checkpoint inhibitors, NUC-7738 offers a mechanistically distinct partner with documented synergy. Ex vivo data from patient-derived organoid models demonstrate enhanced tumor cell killing when NUC-7738 is combined with PD-1 inhibitors [1]. Clinical data from the ongoing NuTide:701 trial show prolonged progression-free survival in PD-1 inhibitor-refractory metastatic melanoma patients [2], providing translational validation for this combination approach. This makes NUC-7738 a compelling candidate for preclinical combination studies aimed at overcoming checkpoint inhibitor resistance.

Translational Research Bridging to Clinical Development

For academic or industry research groups with translational aspirations, selecting a compound with established clinical data reduces development risk and enhances the interpretability of preclinical findings. NUC-7738 has completed Phase I dose-escalation with a favorable safety profile and is currently in Phase II expansion cohorts [1]. Pharmacokinetic data from human subjects are available [2], enabling correlation of preclinical exposure-response relationships with clinically achievable drug levels. This compound is supplied by NuCana plc and is being evaluated under the NuTide:701 protocol (NCT03829254) as monotherapy and in combination with pembrolizumab [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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